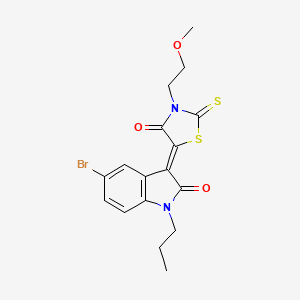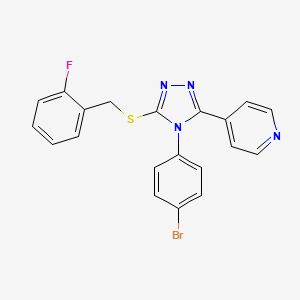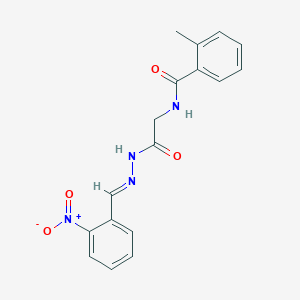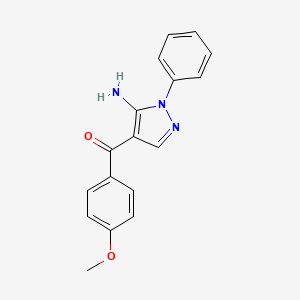
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde with 2-methoxyethylamine, followed by cyclization with a thioamide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thioethers or other reduced sulfur-containing compounds.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, could be common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thioethers.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound might be investigated for similar properties.
Medicine
In medicine, derivatives of thiazolidinones have been studied for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Thioxothiazolidin-4-one derivatives
- Indolin-3-ylidene derivatives
- Brominated indoline compounds
Uniqueness
What sets 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
617698-14-3 |
|---|---|
分子式 |
C17H17BrN2O3S2 |
分子量 |
441.4 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-6-19-12-5-4-10(18)9-11(12)13(15(19)21)14-16(22)20(7-8-23-2)17(24)25-14/h4-5,9H,3,6-8H2,1-2H3/b14-13- |
InChIキー |
HTZLYDVJCUAVSC-YPKPFQOOSA-N |
異性体SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
正規SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028120.png)
![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)


![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028188.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
